molecular formula C17H13FN2O3 B2377237 N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941898-57-3

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2377237
CAS No.: 941898-57-3
M. Wt: 312.3
InChI Key: JNDFKGCCUWGBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetically accessible small molecule belonging to the pharmacologically significant 2-oxo-1,2-dihydroquinoline-3-carboxamide family. This chemical scaffold is the subject of extensive research, particularly in the field of neuroscience, where closely related analogues have demonstrated potent activity as inhibitors of the acetylcholinesterase (AChE) enzyme . Compounds in this series are investigated as promising therapeutic candidates for neurodegenerative disorders, with some exhibiting IC50 values in the low nanomolar range and showing efficacy in in vivo models that surpass standard controls like donepezil . The strategic incorporation of the 5-fluoro-2-methylphenyl group is a common medicinal chemistry approach, potentially enhancing target affinity and optimizing pharmacokinetic properties. As a research tool, this compound is valuable for probing structure-activity relationships (SAR), developing novel enzyme inhibitors, and evaluating therapeutic potential in cellular and animal models of disease. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-9-6-7-10(18)8-13(9)20-17(23)14-15(21)11-4-2-3-5-12(11)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDFKGCCUWGBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzoic acid and 4-hydroxyquinoline-2-one.

    Amide Formation: The carboxylic acid group of 5-fluoro-2-methylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-hydroxyquinoline-2-one to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyquinoline derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has shown promising results as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. Research indicates that derivatives of quinoline compounds can exhibit potent antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
8gMCF-71.2 ± 0.2Induces apoptosis via cell cycle arrest at G2/M phase
8gPanc-11.4 ± 0.2Pro-apoptotic activity indicated by annexin V-FITC staining

Enzyme Inhibition

Topoisomerase Inhibition
Quinoline derivatives, including this compound, have been studied for their ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Compounds that inhibit these enzymes can serve as effective chemotherapeutics.

Table 2: Topoisomerase Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Reference
Compound 4E. coli DNA gyraseX
Compound 5E. coli topoisomerase IVY

Antimicrobial Properties

Research has indicated that certain quinoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural modifications can enhance their efficacy against resistant bacterial strains.

Case Study: Efficacy Against Gram-negative Bacteria
In a study evaluating the antibacterial activity of various quinoline derivatives, compounds showed robust activity against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae.

Pharmacokinetic Properties

The incorporation of fluorine atoms into the molecular structure significantly affects the pharmacokinetic properties of the compound. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Table 3: Pharmacokinetic Properties of Fluorinated Compounds

PropertyNon-fluorinated AnalogFluorinated Analog
Metabolic StabilityLowHigh
BioavailabilityModerateEnhanced

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chloro and bromo substituents (e.g., in ) enhance metabolic stability but may reduce solubility. The 5-fluoro-2-methyl group in the target compound likely balances lipophilicity and bioavailability. Methoxy Groups: 6,7-Dimethoxy in Compound 1 improves binding affinity to pain receptors, contributing to its high efficacy (75.3% writhing reduction) .

Core Modifications: Saturation of the quinolone ring (e.g., Compound 2’s hexahydro ring ) introduces conformational flexibility, affecting analgesic activity. The β-polymorph of Compound 2 showed 68% writhing reduction, highlighting the role of crystallinity in bioavailability.

Polymorphism :
Polymorphic forms (α vs. β) of Compound 2 exhibit divergent activities, with the β-form outperforming the α-form due to improved dissolution rates .

Mechanism and Comparative Efficacy

All analogs target non-opioid pathways, as evidenced by their performance in the "acetic acid-induced writhing" model . Compound 1’s 75.3% efficacy surpasses traditional analgesics like metamizole sodium and piroxicam at equivalent doses . The target compound’s 5-fluoro-2-methylphenyl group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., hexyl in ), though this requires empirical validation.

Pharmacokinetic Considerations

  • Metabolism : Compounds with pyridylmethyl groups (e.g., ) undergo rapid hepatic metabolism, whereas halogenated derivatives (e.g., ) exhibit slower clearance.
  • Solubility : Methoxy and hydroxy groups improve aqueous solubility, critical for oral absorption .

Biological Activity

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C16H14FN3O3\text{C}_{16}\text{H}_{14}\text{F}\text{N}_3\text{O}_3

This structure features a quinoline backbone, which is known for its diverse pharmacological properties.

Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit notable anticancer effects. For instance, this compound has shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly in leukemia and breast cancer models .

Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported inhibitory concentrations (IC50) against gram-positive and gram-negative bacteria, suggesting its potential as an antibiotic agent .

Case Studies

  • Anticancer Efficacy : A study conducted at the National Cancer Institute (NCI) screened various quinoline derivatives, including the target compound. Results indicated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.1μM0.1\,\mu M to 10μM10\,\mu M depending on the cell type .
  • Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an IC50 of 9×108M9\times 10^{-8}M for S. aureus and 1×107M1\times 10^{-7}M for E. coli, indicating strong antibacterial properties .

Data Table

Activity Type Target Organism/Cell Line IC50 (μM) Reference
AnticancerLeukemia L-12101 x 10^-5
AntimicrobialStaphylococcus aureus9 x 10^-8
AntimicrobialEscherichia coli1 x 10^-7

Q & A

Basic Research Questions

What synthetic methodologies are optimal for producing N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

Synthesis typically involves multi-step routes, including condensation of 5-fluoro-2-methylaniline with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. Key steps include:

  • Coupling reactions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF) under reflux .
  • pH and temperature control (e.g., maintaining 60–80°C for 6–12 hours) to optimize yield (reported 45–65%) .
  • Purification via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

How is the compound structurally characterized, and what analytical techniques are critical?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the quinoline backbone, fluorine substituent (δ 120–125 ppm for ¹³C-F), and carboxamide proton (δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolves polymorphism risks (e.g., triclinic vs. monoclinic forms) and validates hydrogen bonding between the hydroxyl and carboxamide groups .
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

What structural features contribute to its biological activity?

  • Fluorine at C5 : Enhances lipophilicity (logP ~2.8) and membrane permeability compared to non-fluorinated analogs .
  • Hydroxyl group at C4 : Facilitates hydrogen bonding with target proteins (e.g., enzymes) .
  • Carboxamide moiety : Stabilizes interactions via π-π stacking and van der Waals forces in hydrophobic pockets .

Advanced Research Questions

How does polymorphism influence the compound’s bioactivity, and how can it be methodologically addressed?

  • Impact : Polymorphic forms (α, β) exhibit varying analgesic efficacy (e.g., β-form shows 30% lower activity in murine writhing tests) due to altered crystal packing and solubility .
  • Detection : Use DSC (distinct melting endotherms at 215°C vs. 228°C) and PXRD (characteristic peaks at 2θ = 12.5°, 17.8°) .
  • Mitigation : Recrystallization from ethanol/water mixtures (70:30 v/v) stabilizes the active α-form .

What in vivo models are appropriate for evaluating its pharmacological potential?

  • Acetic acid writhing test : Administer 20 mg/kg orally (aqueous suspension with 0.1% Tween-80) to mice; count writhes over 20 minutes post-injection. Activity is comparable to Piroxicam (40% reduction vs. control) .
  • Dose-response studies : ED50 determination via nonlinear regression (GraphPad Prism) to refine therapeutic windows .

How can researchers resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation for enzyme inhibition assays) .
  • Structural confirmation : Re-analyze batches via LC-MS to rule out degradation or impurities .
  • Cross-validation : Compare results with structural analogs (e.g., 5-chloro derivatives) to isolate substituent-specific effects .

What formulation strategies address solubility challenges in preclinical studies?

  • Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (from <0.1 mg/mL to ~2 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release in pharmacokinetic studies .

How can structure-activity relationships (SAR) guide derivative design?

  • Substituent effects :

    SubstituentActivity TrendRationale
    5-Fluoro↑ BioavailabilityEnhanced logP and metabolic stability
    4-Hydroxy↑ Target bindingHydrogen bonding with kinase active sites
    2-Methylphenyl↑ SelectivityReduced off-target interactions vs. bulkier groups
  • Methods : Molecular docking (AutoDock Vina) and site-directed mutagenesis to validate binding pockets .

Data Contradiction Analysis

Why do some studies report divergent IC50 values in enzyme inhibition assays?

  • Assay variability : Differences in enzyme sources (recombinant vs. tissue-extracted) or substrate concentrations (e.g., ATP at 1 mM vs. 10 µM) .
  • Allosteric modulation : Fluorine’s electron-withdrawing effects may alter binding kinetics under varying pH .

How can conflicting pharmacokinetic data (e.g., half-life) be reconciled?

  • Species differences : Rodent vs. primate metabolic rates (e.g., CYP3A4 vs. CYP2D6 dominance) .
  • Analytical sensitivity : Use UPLC-MS/MS (LLOQ 0.1 ng/mL) over HPLC-UV to detect low plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.